molecular formula C30H50O4 B032762 Diisoundecyl phthalate CAS No. 96507-86-7

Diisoundecyl phthalate

Cat. No.: B032762
CAS No.: 96507-86-7
M. Wt: 474.7 g/mol
InChI Key: LGBAGUMSAPUZPU-UHFFFAOYSA-N
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Description

Diisoundecyl phthalate is a phthalate ester, which is a type of ester derived from phthalic acid. Phthalate esters are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly used to soften polyvinyl chloride and is found in a variety of products, including glues, building materials, personal care products, detergents, surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .

Mechanism of Action

Target of Action

Diisoundecyl phthalate (DIUP) is a phthalate ester primarily used as a plasticizer to soften polyvinyl chloride . The primary targets of DIUP are endocrine systems, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in neurodevelopmental processes .

Mode of Action

DIUP, like other phthalates, acts as an endocrine disruptor . It interferes with hormone synthesis, transport, and metabolism . DIUP can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions .

Biochemical Pathways

Phthalates, including DIUP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microorganisms could play a significant role in their removal from the environment .

Pharmacokinetics

It’s known that phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns .

Result of Action

The combination of effects associated with phthalates, including DIUP, is often referred to as 'phthalate syndrome’ . This syndrome can cause a number of developmental malformations . Phthalate esters are endocrine disruptors and can cause a number of developmental malformations .

Action Environment

DIUP is found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles . The environmental factors, such as the presence of these products, can influence the action, efficacy, and stability of DIUP . The major route of degradation is expected to be biotic .

Preparation Methods

Diisoundecyl phthalate is synthesized through the esterification of phthalic acid with isoundecyl alcohol. The reaction typically involves heating phthalic acid with isoundecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards the formation of the ester . Industrial production methods involve similar processes but on a larger scale, often using continuous reactors to increase efficiency and yield.

Chemical Reactions Analysis

Diisoundecyl phthalate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and specific catalysts. The major products formed from these reactions are phthalic acid, isoundecyl alcohol, and phthalic anhydride .

Scientific Research Applications

Diisoundecyl phthalate has several scientific research applications:

Comparison with Similar Compounds

Diisoundecyl phthalate is similar to other phthalate esters, such as diisodecyl phthalate and diisononyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific ester side chains, which can influence its physical properties and applications. Similar compounds include:

This compound’s unique ester side chains provide specific advantages in certain applications, such as enhanced flexibility and durability in polyvinyl chloride products .

Properties

IUPAC Name

bis(9-methyldecyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBAGUMSAPUZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242295
Record name Diisoundecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96507-86-7
Record name Diisoundecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisoundecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisoundecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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